The synthesis of Magnesium Ionophore VII involves several key steps:
Magnesium Ionophore VII features a complex molecular structure characterized by:
The primary chemical reactions involving Magnesium Ionophore VII include:
The mechanism of action for Magnesium Ionophore VII involves:
Magnesium Ionophore VII exhibits several notable physical and chemical properties:
Magnesium Ionophore VII has several scientific applications:
Magnesium Ionophore VII is defined by the molecular formula C₃₈H₆₀N₄O₈ and a molecular weight of 700.91 g/mol. It is systematically named as 4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16-tetraoxa-4,13-diazacyclooctadecane. The compound is uniformly designated as K22B5 in research contexts, reflecting its classification within the ionophore family. The "VII" suffix denotes its position in a series of magnesium-selective ionophores. The "Selectophore™" trademark indicates its validation for ion-selective electrode applications, adhering to strict functionality standards [1] [5] [7].
The structural architecture of Magnesium Ionophore VII integrates macrocyclic and adamantane groups to achieve magnesium selectivity. Key identifiers include:
Table 1: Structural Descriptors of Magnesium Ionophore VII
| Descriptor Type | Value |
|---|---|
| SMILES | O=C(CC(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)CC(=O)NC23CC4CC(CC(C4)C2)C3)NC56CC7CC(CC(C7)C5)C6 |
| InChI | 1S/C38H60N4O8/c43-33(39-37-21-27-13-28(22-37)15-29(14-27)23-37)19-35(45)41-1-5-47-9-10-49-7-3-42(4-8-50-12-11-48-6-2-41)36(46)20-34(44)40-38-24-30-16-31(25-38)18-32(17-30)26-38/h27-32H,1-26H2,(H,39,43)(H,40,44) |
| InChI Key | IPVOJCDBVJUPRP-UHFFFAOYSA-N |
The core structure features a 24-membered diaza-crown ether with four oxygen atoms in the macrocyclic ring, providing coordination sites for magnesium ions. Two N-adamantylcarbamoyl acetyl groups flank the ring, creating a hydrophobic envelope that enhances lipid membrane compatibility. Adamantane moieties confer rigidity and steric selectivity, preferentially excluding larger cations like calcium. The melting point (85–90°C) further reflects crystalline stability under ambient conditions [1] [5] [8].
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5